molecular formula C31H52O3 B12830142 [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane

Cat. No.: B12830142
M. Wt: 472.7 g/mol
InChI Key: PQVDQFQJRGBJCH-ODUKQUHXSA-N
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Description

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane is a complex organic compound with a unique structure This compound is part of the steroid ester family and is known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane involves multiple steps. The starting material is typically a steroidal precursor, which undergoes esterification with decanoic acid under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to facilitate the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alcohols and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted esters with different functional groups.

Scientific Research Applications

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of steroid chemistry and esterification reactions.

    Biology: The compound is studied for its potential effects on cellular processes and its role in steroid metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for steroid-based drugs.

    Industry: The compound is used in the synthesis of various steroid derivatives for industrial applications.

Mechanism of Action

The mechanism of action of [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane involves its interaction with specific molecular targets and pathways. The compound binds to steroid receptors in cells, modulating gene expression and influencing various cellular processes. The pathways involved include the regulation of metabolic enzymes and the modulation of signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
  • [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] butyrate

Uniqueness

The uniqueness of [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane lies in its specific ester group, which imparts distinct chemical and biological properties. This compound’s longer ester chain compared to similar compounds results in different pharmacokinetic and pharmacodynamic profiles, making it a valuable subject for research and potential therapeutic applications.

Properties

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane

InChI

InChI=1S/C29H46O3.C2H6/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3;1-2/h20,23-26H,4-19H2,1-3H3;1-2H3/t23-,24-,25-,26-,28-,29-;/m0./s1

InChI Key

PQVDQFQJRGBJCH-ODUKQUHXSA-N

Isomeric SMILES

CC.CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC.CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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